

ML418: A Technical Guide to its Discovery and Chemical Synthesis

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the discovery, chemical synthesis, and mechanism of action of **ML418**, a potent and selective blocker of the Kir7.1 potassium channel. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting this ion channel.

Introduction

ML418 is a small molecule inhibitor of the inwardly rectifying potassium (Kir) channel Kir7.1, which is encoded by the KCNJ13 gene.[1][2] Kir7.1 channels are crucial for maintaining cellular membrane potential and are expressed in various tissues, including the brain, eye, kidney, and uterus.[1] Their dysfunction has been implicated in several pathological conditions, making them a promising target for therapeutic intervention.[3][4] **ML418** emerged from a lead optimization program as a sub-micromolar pore blocker of Kir7.1 with excellent selectivity over other Kir channels and favorable pharmacokinetic properties for in vivo studies.[1][2][5]

Discovery of ML418

The discovery of **ML418** was a multi-step process that began with a high-throughput screen to identify inhibitors of the Kir7.1 channel.

High-Throughput Screening and Identification of VU714



A fluorescence-based high-throughput screen of a 5,230-compound library led to the identification of VU714 as a potent and selective inhibitor of a mutant form of the Kir7.1 channel (Kir7.1-M125R).[1] VU714 was subsequently confirmed as an authentic inhibitor of the wild-type Kir7.1 channel.[1]

Lead Optimization and Structure-Activity Relationship (SAR)

While potent, VU714 possessed high lipophilicity (clogP = 5.83), which could lead to off-target effects and metabolic liabilities.[1] A medicinal chemistry campaign was initiated to improve the compound's properties. The structure-activity relationship (SAR) exploration focused on modifying the right-hand portion of the VU714 scaffold to reduce lipophilicity while maintaining or improving potency.[1] This effort led to the synthesis and evaluation of numerous analogs. A key finding was that replacing the benzyl moiety with a simple methyl group resulted in a compound with similar potency and lower lipophilicity.[1] Further optimization of the core structure culminated in the identification of **ML418**.

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Caption: Structure-Activity Relationship (SAR) leading from VU714 to ML418.

Chemical Synthesis

The chemical synthesis of **ML418** involves a multi-step process. While detailed, step-by-step protocols are often proprietary, the general synthetic route can be inferred from published literature. The synthesis of **ML418** and its precursor, VU714, involves standard organic chemistry reactions to construct the core quinoline scaffold and append the necessary functional groups.[1]

Biological Activity and Quantitative Data

ML418 exhibits sub-micromolar potency for Kir7.1 and significant selectivity over other Kir channel subtypes. Its biological activity has been characterized using various in vitro and in vivo assays.



Potency and Selectivity

The inhibitory activity of **ML418** against a panel of Kir channels was determined using thallium flux assays and electrophysiology.

Channel	IC50 (μM)	Selectivity vs. Kir7.1
Kir7.1	0.31	-
Kir1.1	>30	>97-fold
Kir2.1	>30	>97-fold
Kir2.2	>30	>97-fold
Kir2.3	>30	>97-fold
Kir3.1/3.2	>30	>97-fold
Kir4.1	>30	>97-fold
Kir6.2/SUR1	1.3 - 1.9	~4 to 6-fold

Data compiled from multiple sources.[1][3]

Pharmacokinetic Properties

In vivo pharmacokinetic studies of **ML418** were conducted in mice following intraperitoneal (IP) administration.

Parameter	Value
Dose	30 mg/kg (IP)
Cmax	0.20 μΜ
Tmax	3 hours
Brain:Plasma Kp	10.9

Data obtained from in vivo studies in mice.[1][2][5][6]



Mechanism of Action

ML418 acts as a pore blocker of the Kir7.1 channel.[1][4] Site-directed mutagenesis studies on the precursor compound, VU714, identified glutamate 149 and alanine 150 in the channel pore as critical determinants for its blocking activity.[1][2][5] Molecular modeling suggests that **ML418** binds within the inner vestibule of the channel pore, just below the selectivity filter, sterically occluding the ion conduction pathway.[1][4]

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Caption: Mechanism of Kir7.1 inhibition by ML418.

Experimental Protocols

The characterization of **ML418** involved several key experimental techniques.

Thallium Flux Assay

This fluorescence-based assay is a surrogate for potassium ion movement and was used for the high-throughput screening and selectivity profiling.

Principle: The assay measures the influx of thallium (TI+), a potassium ion mimetic, into cells expressing the Kir channel of interest. The influx of TI+ is detected by a TI+-sensitive fluorescent dye. Inhibitors of the channel will block TI+ influx, resulting in a decrease in the fluorescent signal.

General Protocol:

- Cells expressing the target Kir channel are plated in multi-well plates.
- The cells are loaded with a TI+-sensitive fluorescent dye.
- A baseline fluorescence reading is taken.
- The test compound (e.g., **ML418**) is added to the wells at various concentrations.
- A solution containing TI+ is added to initiate the influx.



- The change in fluorescence over time is measured.
- The IC50 value is calculated by fitting the concentration-response data to a logistical equation.

Whole-Cell Patch-Clamp Electrophysiology

This technique was used to directly measure the ion currents through the Kir7.1 channel and to confirm the inhibitory effect of **ML418**.

Principle: A glass micropipette with a very small tip is used to form a high-resistance seal with the membrane of a single cell. The membrane patch under the pipette tip is then ruptured, allowing for the control of the cell's membrane potential and the measurement of the ionic currents flowing across the entire cell membrane.

General Protocol:

- Cells expressing Kir7.1 are cultured on coverslips.
- A coverslip is placed in a recording chamber on the stage of a microscope.
- A glass micropipette filled with an appropriate intracellular solution is brought into contact with a cell.
- A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.
- The membrane patch is ruptured to achieve the whole-cell configuration.
- The membrane potential is clamped at a specific voltage, and the resulting current is recorded.
- ML418 is applied to the cell at various concentrations, and the dose-dependent inhibition of the Kir7.1 current is measured.

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Caption: Experimental workflow for the discovery and validation of **ML418**.

Conclusion

ML418 represents a significant advancement in the development of selective pharmacological tools to study the function of the Kir7.1 potassium channel.[1][2][5] Its discovery through a systematic process of high-throughput screening and lead optimization has yielded a potent, selective, and CNS-penetrant molecule with demonstrated in vivo activity.[1][2][3] This technical guide provides a summary of the key data and methodologies related to the discovery and characterization of **ML418**, which should serve as a valuable resource for researchers in the field.

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